molecular formula C10H15Cl2NO B3095825 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride CAS No. 1269104-92-8

3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride

Cat. No.: B3095825
CAS No.: 1269104-92-8
M. Wt: 236.13
InChI Key: FSIXTFKQYPGUQQ-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride is a halogenated aromatic amine derivative with a molecular formula of C₁₀H₁₅Cl₂NO. Its structure comprises a 4-chlorobenzyl group attached to an amino-propanol backbone, which is protonated as a hydrochloride salt.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c11-10-4-2-9(3-5-10)8-12-6-1-7-13;/h2-5,12-13H,1,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIXTFKQYPGUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride typically involves the reaction of 4-chlorobenzylamine with 3-chloropropanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of chlorobenzyl derivatives on cellular processes. It is also employed in the development of biochemical assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties.

Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and commercial differences between the target compound and analogs:

Compound Name CAS Number Substituent/Functional Groups Molecular Formula Commercial Status Key Differences vs. Target Compound Source
3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride N/A 4-Chlorobenzyl, amino-propanol, HCl salt C₁₀H₁₅Cl₂NO Discontinued Reference compound
3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride 5202 (Unspecified) 4-Bromobenzyl (Br instead of Cl) C₁₀H₁₅BrClNO Available Higher lipophilicity due to Br substitution
3-[(4-Chlorophenyl)amino]propanoic acid 21617-19-6 4-Chlorophenyl, propanoic acid C₉H₁₀ClNO₂ Available Carboxylic acid group enhances water solubility
Propanol, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride 13062-82-3 4-Hydroxyphenyl (OH instead of Cl) C₉H₁₄ClNO₂ Available Increased polarity due to -OH group
Ethanol,2-(dipropylamino)-, 1-(4-aminobenzoate), hydrochloride 15154-36-6 Dipropylamino, 4-aminobenzoate ester C₁₅H₂₅ClN₂O₂ Available Larger steric bulk from dipropylamino group

Key Findings from Comparative Analysis

Halogen Substitution Effects
  • Bromine vs. Chlorine : The brominated analog (CAS 5202) exhibits higher molecular weight and lipophilicity compared to the chlorinated target compound. Bromine’s larger atomic radius may enhance membrane permeability but reduce metabolic stability .
  • Hydroxyl vs. Chlorine : The hydroxyphenyl derivative (CAS 13062-82-3) replaces chlorine with a polar -OH group, increasing water solubility and hydrogen-bonding capacity, which could alter receptor-binding profiles .
Functional Group Modifications
  • Carboxylic Acid vs. Alcohol: The propanoic acid derivative (CAS 21617-19-6) introduces a carboxylate group, lowering the pKa and enhancing solubility in aqueous environments. This modification is critical for pH-dependent interactions in biological systems .
  • Amino-Propanol vs. Amino-Ethanol: Ethanol-based analogs (e.g., CAS 15154-36-6) feature shorter carbon chains and ester functionalities, which may reduce steric hindrance and alter pharmacokinetic properties .

Implications for Research and Development

  • Drug Design : The brominated analog’s lipophilicity makes it a candidate for central nervous system (CNS) targeting, whereas the hydroxyphenyl variant may suit hydrophilic applications like antimicrobial coatings .
  • Toxicity and Stability : Chlorinated compounds generally exhibit higher environmental persistence, while hydroxylated derivatives may undergo faster metabolic degradation .

Biological Activity

3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical structure of this compound features a chlorobenzyl group attached to a propanol backbone, which may influence its interaction with biological targets. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, leading to therapeutic effects in various models.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter uptake or metabolism, thereby affecting synaptic transmission.
  • Receptor Modulation : It could interact with receptors such as GABA transporters or glutamate receptors, influencing neuronal excitability and pain perception.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antinociceptive Properties

In vivo studies have shown that the compound possesses antinociceptive effects in rodent models of neuropathic pain. For example, it was tested against chemotherapy-induced neuropathic pain models and demonstrated significant pain relief without inducing motor deficits .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential applications in treating infections .

Study 1: Antinociceptive Effects

A study evaluated the antinociceptive effects of this compound in mice subjected to pain models. The results indicated a significant reduction in pain responses compared to control groups, supporting its potential use in pain management .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound effectively inhibited bacterial growth, suggesting its utility as a lead compound for antibiotic development .

Data Table: Biological Activities Overview

Activity TypeModel/AssayResultReference
AntinociceptiveChemotherapy-induced pain modelSignificant pain relief
AntimicrobialBacterial growth inhibitionEffective against multiple strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride
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3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride

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